N-(2-Acetylphenyl)benzolsulfonamid

Übersicht

Beschreibung

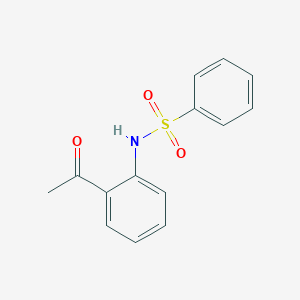

N-(2-acetylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H13NO3S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group at the ortho position.

Wissenschaftliche Forschungsanwendungen

N-(2-acetylphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

The primary target of N-(2-acetylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of cancer cells .

Mode of Action

N-(2-acetylphenyl)benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the metabolic processes of the tumor cells, leading to a decrease in their proliferation . The compound’s interaction with its target results in significant modifications in the pH within the tumor environment, affecting the survival and growth of the cancer cells .

Biochemical Pathways

The inhibition of CA IX by N-(2-acetylphenyl)benzenesulfonamide affects the glycolytic pathway . This pathway is the primary source of energy for cancer cells, especially in hypoxic conditions . By disrupting this pathway, the compound can effectively hinder the growth and survival of the tumor cells .

Result of Action

The result of N-(2-acetylphenyl)benzenesulfonamide’s action is the inhibition of tumor cell proliferation . By selectively targeting and inhibiting CA IX, the compound disrupts the metabolic processes of the cancer cells, leading to their death . This makes N-(2-acetylphenyl)benzenesulfonamide a potential candidate for the development of novel antiproliferative agents .

Action Environment

The action of N-(2-acetylphenyl)benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions within solid tumors, which lead to the overexpression of CA IX, enhance the efficacy of the compound . .

Biochemische Analyse

Biochemical Properties

N-(2-acetylphenyl)benzenesulfonamide has been found to interact with various enzymes and proteins, particularly carbonic anhydrase IX (CA IX) . The nature of these interactions is primarily inhibitory, leading to significant changes in biochemical reactions .

Cellular Effects

The effects of N-(2-acetylphenyl)benzenesulfonamide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with CA IX genes, which are overexpressed in many solid tumors, makes it a potential target for novel antiproliferative agents .

Molecular Mechanism

N-(2-acetylphenyl)benzenesulfonamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its inhibitory effect on CA IX is particularly noteworthy, as this enzyme plays a crucial role in tumor cell metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature for 24 hours . The reaction can be represented as follows:

Tosyl chloride+Amine→N-(2-acetylphenyl)benzenesulfonamide

Industrial Production Methods: Industrial production of N-(2-acetylphenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-acetylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) can facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Hydroxylated derivatives.

Vergleich Mit ähnlichen Verbindungen

N-(2-acetylphenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Uniqueness: N-(2-acetylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ortho-acetyl group provides distinct steric and electronic effects compared to other positional isomers, making it a valuable compound for targeted research applications.

Biologische Aktivität

N-(2-acetylphenyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including detailed data tables and relevant case studies.

Chemical Structure and Properties

N-(2-acetylphenyl)benzenesulfonamide is characterized by the presence of both an acetyl group and a sulfonamide functional group. Its chemical structure can be represented as follows:

This compound falls under the category of sulfonamides, which are known for their broad pharmacological effects.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of N-(2-acetylphenyl)benzenesulfonamide and its derivatives. For instance, a study reported that compounds derived from benzenesulfonamide exhibited significant inhibition of carrageenan-induced paw edema in rats, with inhibition rates reaching up to 94.69% . The results indicated that the anti-inflammatory effects were dose-dependent, suggesting a promising therapeutic application for inflammatory conditions.

| Compound | Inhibition Rate (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4e | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial properties of N-(2-acetylphenyl)benzenesulfonamide have also been explored extensively. In vitro studies revealed that various derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while another demonstrated comparable efficacy against S. aureus .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of N-(2-acetylphenyl)benzenesulfonamide derivatives, particularly their ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). One study reported that a specific derivative increased annexin V-FITC positive apoptotic cells significantly compared to control groups, indicating its potential as an anticancer agent .

Mechanistic Insights

The biological activities of N-(2-acetylphenyl)benzenesulfonamide are believed to be mediated through various mechanisms:

- Inhibition of Carbonic Anhydrase : Some derivatives have shown potent inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating selective targeting that could be beneficial in cancer therapy .

- Calcium Channel Interaction : The interaction with calcium channels has been suggested as a mechanism through which some sulfonamide derivatives exert their cardiovascular effects, potentially leading to changes in perfusion pressure and coronary resistance .

Pharmacokinetic Considerations

Pharmacokinetic profiling is crucial for understanding the biological activity of N-(2-acetylphenyl)benzenesulfonamide. Theoretical studies using tools like SwissADME have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for certain derivatives, enhancing their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDUKXZPNKUGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392858 | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129271-99-4 | |

| Record name | N-(2-Acetylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129271-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of N-(2-acetylphenyl)benzenesulfonamide and how does it affect its crystal packing?

A1: N-(2-acetylphenyl)benzenesulfonamide exhibits a non-planar structure. [] The phenyl ring connected to the sulfonamide group and the benzene ring attached to the acetyl group are not aligned; instead, they are twisted relative to each other with a dihedral angle of 81.5°. [] This non-planar geometry is stabilized by an intramolecular hydrogen bond between the nitrogen-bound hydrogen (N—H) and the oxygen atom of the acetyl group (O). [] Furthermore, weak interactions like C—H⋯O and C—H⋯π contribute to the overall stability of the molecule. [] In its crystal form, these molecules arrange themselves with neighboring molecules through weak intermolecular C—H⋯O and C—H⋯π interactions. []

Q2: How does N-(2-acetylphenyl)benzenesulfonamide act as a catalyst in organic reactions? Can you give a specific example?

A2: N-(2-acetylphenyl)benzenesulfonamide functions as a photocatalyst, meaning it utilizes light energy to accelerate chemical reactions. [] Specifically, it plays a crucial role in the bifunctionalization of alkenes, a process that introduces two new functional groups to an alkene molecule. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.